

# Spectroscopic Profile of 1-Phenyl-1H-imidazole-4-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyl-1H-imidazole-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenyl-1H-imidazole-4-carboxylic acid**, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

## Core Spectroscopic Data

The structural and electronic properties of **1-Phenyl-1H-imidazole-4-carboxylic acid** have been elucidated through various spectroscopic methods. The data presented herein has been compiled from peer-reviewed literature and established chemical databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Phenyl-1H-imidazole-4-carboxylic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
13.06	s	1H	Carboxylic acid proton (-COOH)
8.11–7.92	m	2H	Imidazole ring protons
7.40–7.21	m	5H	Phenyl ring protons

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Phenyl-1H-imidazole-4-carboxylic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
166.84	Carboxylic acid carbon (-COOH)
166.37	Imidazole ring carbon
164.38	Imidazole ring carbon
132.59	Phenyl ring carbon (ipso)
129.8 - 128.5	Phenyl ring carbons (ortho, meta, para)
116.14	Imidazole ring carbon

## Infrared (IR) Spectroscopy

While an experimental spectrum for the title compound is not readily available in the public domain, the characteristic IR absorption bands can be predicted based on the functional groups present. The spectrum is expected to be dominated by features of the carboxylic acid, the aromatic phenyl ring, and the imidazole moiety.

Table 3: Predicted FT-IR Absorption Bands for **1-Phenyl-1H-imidazole-4-carboxylic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3300-2500	Broad, Strong	O-H stretch	Carboxylic Acid
3150-3000	Medium	C-H stretch	Aromatic & Imidazole
1720-1680	Strong	C=O stretch	Carboxylic Acid
1610-1580	Medium-Strong	C=C stretch	Aromatic Ring
1550-1450	Medium-Strong	C=N stretch	Imidazole Ring
1440-1395	Medium	O-H bend	Carboxylic Acid
1320-1210	Strong	C-O stretch	Carboxylic Acid
770-730 & 710-690	Strong	C-H out-of-plane bend	Monosubstituted Phenyl

## Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound. Predicted data for the protonated molecule and other common adducts are available.

Table 4: Predicted Mass Spectrometry Data for **1-Phenyl-1H-imidazole-4-carboxylic acid** (C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>)[[1](#)]

Adduct	Calculated m/z
[M+H] <sup>+</sup>	189.0659
[M+Na] <sup>+</sup>	211.0478
[M-H] <sup>-</sup>	187.0513

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Instrumentation: A Bruker MR-500 spectrometer operating at 500 MHz for  $^1\text{H}$  NMR and 126 MHz for  $^{13}\text{C}$  NMR.[2]

Sample Preparation: The sample of **1-Phenyl-1H-imidazole-4-carboxylic acid** was dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) was used as an internal standard.

Data Acquisition:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded at room temperature.
- Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta = 0.00$  ppm).
- The solvent resonance of  $\text{DMSO-d}_6$  was used as a secondary internal reference ( $\delta = 2.50$  ppm for  $^1\text{H}$  and  $\delta = 39.52$  ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with a KBr beam splitter and a DTGS detector.

Sample Preparation: The solid sample would be prepared using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent disk.

Data Acquisition:

- The spectrum would be recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

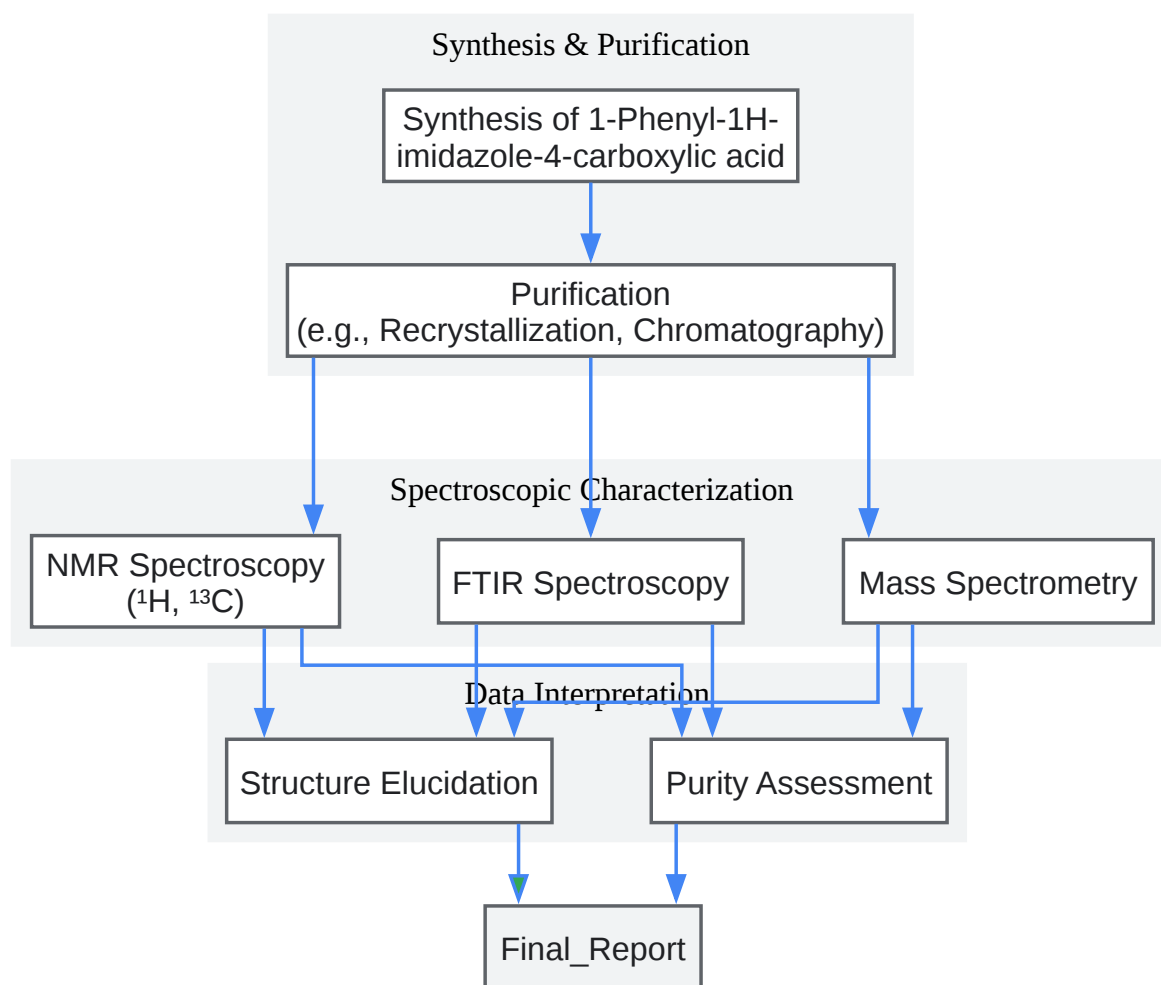
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (typically in the  $\mu\text{g/mL}$  range). The solution may be infused directly into the ion source or introduced via a liquid chromatography system.

Data Acquisition:

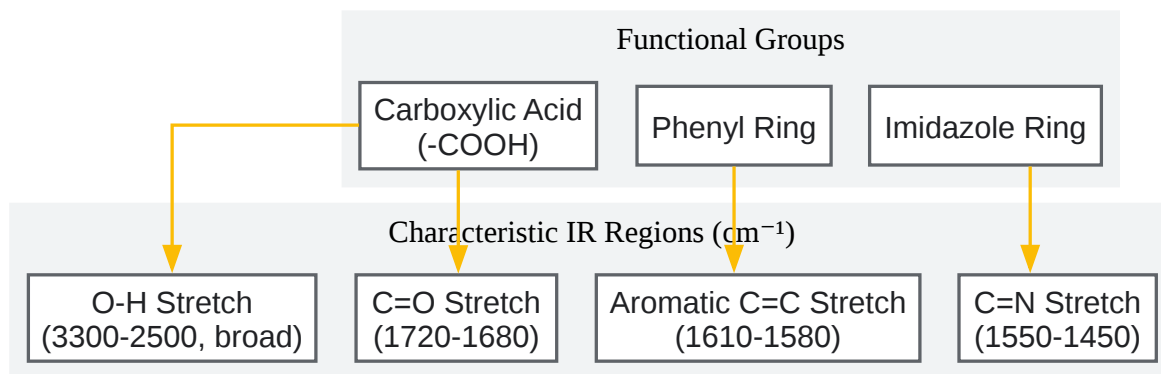
- The ESI source is operated in either positive or negative ion mode to detect protonated ( $[\text{M}+\text{H}]^+$ ) or deprotonated ( $[\text{M}-\text{H}]^-$ ) molecules, respectively.
- The mass analyzer is scanned over a relevant mass-to-charge ( $m/z$ ) range to detect the molecular ion and any fragment ions.

## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the analysis of **1-Phenyl-1H-imidazole-4-carboxylic acid**.



1-Phenyl-1H-imidazole-4-carboxylic acid	COOH	Carboxylic Acid Proton	<sup>1</sup> H NMR Signals (ppm)	13.06 (s)
	Imidazole H	Imidazole Protons		8.11-7.92 (m)
	Phenyl H	Phenyl Protons		7.40-7.21 (m)



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## References

- 1. PubChemLite - 1-phenyl-1h-imidazole-4-carboxylic acid hydrochloride (C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
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